(-)-Cannabidiol-d9 (1 mg/mL in Methanol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

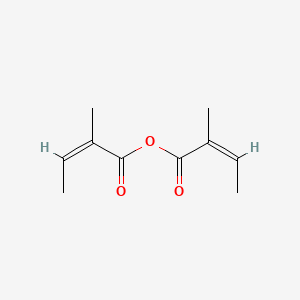

Methanol, also known as methyl alcohol or wood alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used in the manufacture of formaldehyde and acetic acid, in chemical synthesis, antifreeze, and as a solvent .

Synthesis Analysis

Methanol is produced using natural gas as the principal feedstock . The olefins (ethylene or propylene) formed from methanol via the methanol-to-olefins process can be an alternative to oil and gas for the production of hydrocarbon fuels .Molecular Structure Analysis

Methanol has the chemical formula CH3OH . The electronegativity difference between the atoms of the -OH group generates a negative region, and this influences the carbon and hydrogens region making it positive .Chemical Reactions Analysis

Methanol can be used in various chemical reactions. For instance, it can be used in the production of isobutanol through microbial engineering . Also, it can be used in the production of various other useful chemicals such as isobutyl acrylate, isobutyl acetate .Physical and Chemical Properties Analysis

Methanol is a polar organic solvent. It is a transparent liquid with a chemical formula CH3OH . It has a boiling point of 64.7°C and a critical temperature of 240.2°C .Applications De Recherche Scientifique

Antipsychotic Profile

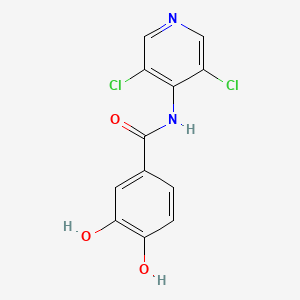

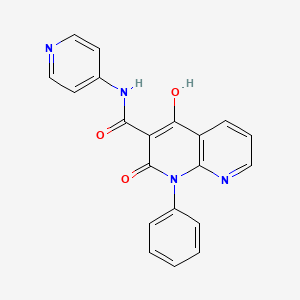

Cannabidiol (CBD), a key component of Cannabis sativa, exhibits potential as an antipsychotic treatment. It does not have the psychotomimetic effects of delta-9-THC and may be used for psychiatric disorders like depression, anxiety, and psychosis. The mechanisms of CBD's therapeutic potential are still under investigation, and its low affinity for cannabinoid receptors CB1 and CB2 sets it apart from delta-9-THC (Pedrazzi et al., 2014).

Antitumor Activity

CBD demonstrates significant antitumor activity. It inhibits the growth of various cancer cell types, including human breast carcinoma, without the psychoactive effects of THC. This effect is attributed to its ability to induce apoptosis through mechanisms such as activation of cannabinoid CB2 and vanilloid receptors (Ligresti et al., 2006).

Neuroprotective and Anti-inflammatory Effects

CBD has shown neuroprotective and anti-inflammatory properties, which are of interest for treating neurodegenerative disorders. It has been evaluated for its potential in conditions like Parkinson's disease, Alzheimer's, and epilepsy, among others. CBD's effects are achieved through its action on various molecular targets, including serotonin and adenosine receptors (Fernández-Ruiz et al., 2013).

Effects on Epilepsy

CBD has been studied for its efficacy in treating epilepsy. Research suggests that it can help manage severe, treatment-resistant epilepsy by acting as an anti-seizure, anti-inflammatory, and neuroprotective agent. Its combination with traditional anti-epileptic drugs shows promise for improving treatment outcomes (Silvestro et al., 2019).

Modulation of Anandamide Signaling

CBD enhances anandamide signaling and may alleviate psychotic symptoms of schizophrenia. It inhibits anandamide degradation, contributing to its antipsychotic effects. This mechanism represents a novel approach in schizophrenia treatment (Leweke et al., 2012).

Glycemic and Lipid Parameters in Diabetes

CBD and its analogues have been explored for their effects on glycemic and lipid parameters in type 2 diabetes patients. Studies indicate that certain cannabinoids can influence lipid metabolism and glucose regulation, offering a potential therapeutic role for CBD in diabetes management (Jadoon et al., 2016).

Mécanisme D'action

While specific information on the mechanism of action of “(-)-Cannabidiol-d9 (1 mg/mL in Methanol)” was not found, methanol is being considered as a potential hydrogen source in fuel cell technology due to its high H/C ratio, low propensity for soot generation, relatively low reforming temperature and its liquid state at room temperature .

Safety and Hazards

Orientations Futures

Propriétés

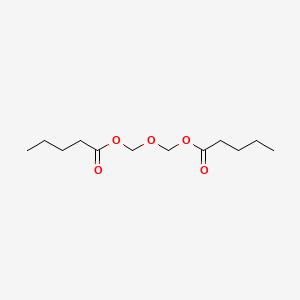

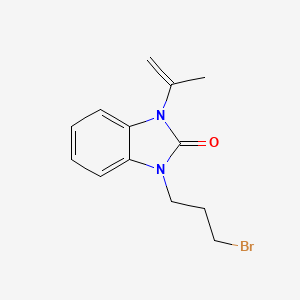

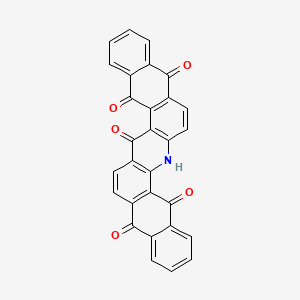

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for (-)-Cannabidiol-d9 involves the conversion of precursor compounds into the final product through a series of chemical reactions.", "The key steps in this pathway include the synthesis of precursors, their purification, and subsequent chemical transformations to yield (-)-Cannabidiol-d9.", "The pathway also involves the use of deuterated reagents to introduce deuterium atoms into the final product for isotopic labeling purposes." ], "Starting Materials": [ "Cannabidiol", "Deuterated Methanol", "Deuterated Reagents (e.g. Lithium Aluminum Deuteride)" ], "Reaction": [ "Step 1: Synthesis of Cannabidiol Precursor", "- React Cannabidiol with deuterated Methanol in the presence of a deuterated catalyst to yield a deuterated Cannabidiol intermediate.", "Step 2: Purification of Cannabidiol Intermediate", "- Isolate and purify the deuterated Cannabidiol intermediate through column chromatography or other purification methods.", "Step 3: Introduction of Deuterium Atoms", "- React the purified Cannabidiol intermediate with deuterated reagents (e.g. Lithium Aluminum Deuteride) to introduce deuterium atoms into the final product.", "Step 4: Final Product Formation", "- Isolate and purify the final product (-)-Cannabidiol-d9 through column chromatography or other purification methods.", "- Characterize the final product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity." ] } | |

Numéro CAS |

1246819-21-5 |

Formule moléculaire |

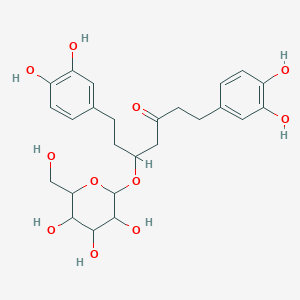

C21H30O2 |

Poids moléculaire |

323.5 g/mol |

Nom IUPAC |

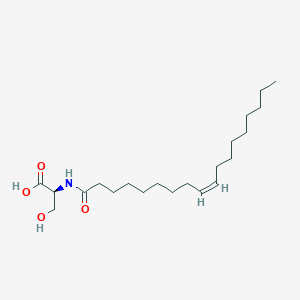

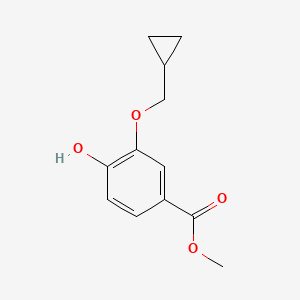

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3,5D2,6D2,7D2 |

Clé InChI |

QHMBSVQNZZTUGM-QFHQIQMYSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

SMILES canonique |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |

Apparence |

A 1 mg/ml solution in methanol |

Synonymes |

2-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol; (1R-trans)-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol; trans-(-)-(2-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol-d9; (-)-CBD-d9; (-)-tra |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.